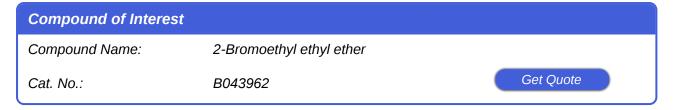


Spectroscopic Analysis of 2-Bromoethyl Ethyl Ether: A Comparative Guide

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of **2-bromoethyl ethyl ether**. The spectroscopic data is presented in comparison with two structurally similar compounds: 2-chloroethyl ethyl ether and 2-bromoethyl methyl ether. This comparative approach allows for a deeper understanding of the influence of substituents on chemical shifts and coupling constants. Detailed experimental protocols for acquiring high-quality NMR spectra are also provided.

¹H and ¹³C NMR Data

The following tables summarize the ¹H and ¹³C NMR spectral data for **2-bromoethyl ethyl ether** and its analogs. The data was acquired in deuterated chloroform (CDCl₃), and chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

Table 1: ¹H NMR Spectral Data



Compound	δ (ppm)	Multiplicity	J (Hz)	Assignment
2-Bromoethyl ethyl ethyl ether	3.69	t	6.3	Br-CH2-CH2-O
3.58	t	6.3	Br-CH2-CH2-O	_
3.53	q	7.0	O-CH ₂ -CH ₃	_
1.22	t	7.0	O-CH2-CH3	_
2-Chloroethyl ethyl ether	3.70	t	5.8	CI-CH2-CH2-O
3.62	t	5.8	CI-CH2-CH2-O	
3.54	q	7.0	O-CH2-CH3	_
1.22	t	7.0	O-CH2-CH3	_
2-Bromoethyl methyl ether	3.68	t	5.5	Br-CH2-CH2-O
3.46	t	5.5	Br-CH2-CH2-O	
3.39	S	-	O-CH₃	_

Table 2: ¹³C NMR Spectral Data



Compound	δ (ppm)	Assignment
2-Bromoethyl ethyl ether	70.8	Br-CH ₂ -CH ₂ -O
66.5	O-CH ₂ -CH ₃	
30.2	Br-CH ₂ -CH ₂ -O	_
15.1	O-CH ₂ -CH ₃	_
2-Chloroethyl ethyl ether	70.0	CI-CH ₂ -CH ₂ -O
66.8	O-CH ₂ -CH ₃	
42.7	CI-CH2-CH2-O	_
15.2	O-CH ₂ -CH ₃	_
2-Bromoethyl methyl ether	71.2	Br-CH ₂ -CH ₂ -O
59.1	O-CH₃	
30.1	Br-CH2-CH2-O	_

Experimental Protocols

A detailed methodology for the acquisition of ¹H and ¹³C NMR spectra is crucial for reproducibility and data comparison. The following is a standard protocol for a Bruker NMR spectrometer.

Sample Preparation

- Sample Weighing: Accurately weigh 5-10 mg of the liquid sample into a clean, dry vial.
- Solvent Addition: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
- Dissolution and Transfer: Gently swirl the vial to ensure complete dissolution of the sample.
 Using a clean Pasteur pipette, transfer the solution into a 5 mm NMR tube.
- Filtering (Optional): If any particulate matter is visible, filter the solution through a small plug
 of glass wool in a Pasteur pipette directly into the NMR tube.



• Capping and Labeling: Securely cap the NMR tube and label it clearly.

NMR Data Acquisition

Instrument: Bruker Avance Spectrometer (or equivalent)

¹H NMR Spectroscopy:

- Locking: Insert the sample into the spectrometer and lock the field on the deuterium signal of the CDCl₃.
- Shimming: Perform automatic or manual shimming to optimize the magnetic field homogeneity.
- Tuning and Matching: Tune and match the probe for the ¹H frequency.
- Acquisition Parameters:
 - Pulse Program: zg30 (or a standard 30-degree pulse sequence)
 - Number of Scans (NS): 16 to 64 (depending on sample concentration)
 - Receiver Gain (RG): Set automatically or manually to avoid receiver overload.
 - Acquisition Time (AQ): ~2-4 seconds.
 - Relaxation Delay (D1): 1-2 seconds.
 - Spectral Width (SW): 10-15 ppm.
- Data Acquisition: Start the acquisition using the zg command.
- Processing:
 - Apply a Fourier transform (ft).
 - Phase correct the spectrum manually or automatically (apk).
 - Calibrate the spectrum by setting the TMS peak to 0 ppm.



- Integrate the signals.
- Pick the peaks and determine multiplicities and coupling constants.

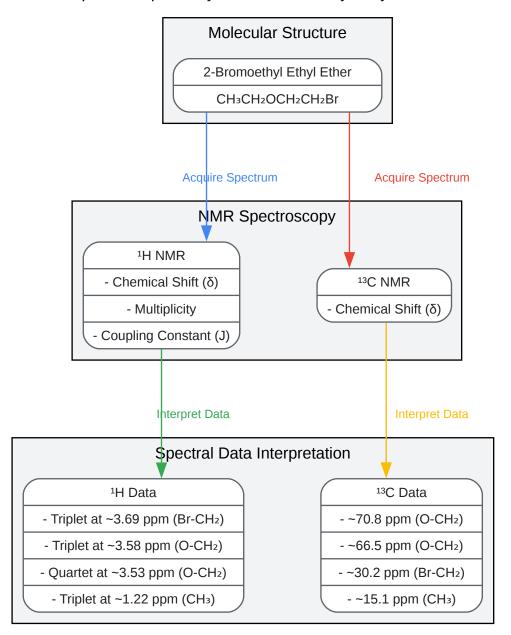
¹³C NMR Spectroscopy:

- Tuning and Matching: Tune and match the probe for the ¹³C frequency.
- Acquisition Parameters:
 - Pulse Program: zgpg30 (or a standard proton-decoupled 30-degree pulse sequence)
 - Number of Scans (NS): 1024 or more (due to the low natural abundance of ¹³C)
 - Receiver Gain (RG): Set automatically.
 - Acquisition Time (AQ): ~1-2 seconds.
 - Relaxation Delay (D1): 2-5 seconds.
 - Spectral Width (SW): 0-220 ppm.
- Data Acquisition: Start the acquisition using the zg command.
- Processing:
 - Apply a Fourier transform (ft) with an exponential line broadening of 1-2 Hz.
 - Phase correct the spectrum.
 - Calibrate the spectrum using the central peak of the CDCl₃ triplet at 77.16 ppm.
 - Pick the peaks.

Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow from the molecular structure to the interpretation of its NMR spectra.





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Caption: Workflow of NMR analysis for 2-Bromoethyl Ethyl Ether.

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